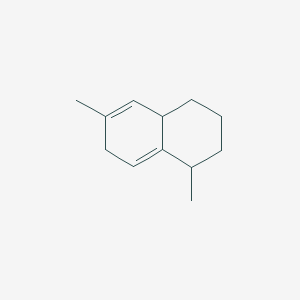
1,6-Dimethyl-1,2,3,4,4a,7-hexahydronaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,6-Dimethyl-1,2,3,4,4a,7-hexahydronaphthalene is a chemical compound with the molecular formula C15H24 and a molecular weight of 204.3511 It is a derivative of naphthalene, characterized by the presence of two methyl groups and a partially hydrogenated naphthalene ring system
Métodos De Preparación
The synthesis of 1,6-Dimethyl-1,2,3,4,4a,7-hexahydronaphthalene involves several steps, typically starting from naphthalene derivatives. One common method involves the hydrogenation of naphthalene in the presence of catalysts such as palladium or platinum under high pressure and temperature conditions . The reaction conditions are carefully controlled to ensure selective hydrogenation and the formation of the desired product. Industrial production methods may involve large-scale hydrogenation reactors and continuous flow processes to achieve high yields and purity.
Análisis De Reacciones Químicas
1,6-Dimethyl-1,2,3,4,4a,7-hexahydronaphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding naphthoquinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of metal catalysts to further hydrogenate the compound.
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1,6-Dimethyl-1,2,3,4,4a,7-hexahydronaphthalene has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of more complex organic compounds and as a model compound in studies of hydrogenation and substitution reactions.
Biology: Research into its potential biological activities, such as antimicrobial or anticancer properties, is ongoing.
Medicine: The compound’s derivatives are being explored for their potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 1,6-Dimethyl-1,2,3,4,4a,7-hexahydronaphthalene involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, leading to the formation of active intermediates that interact with biological molecules. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
1,6-Dimethyl-1,2,3,4,4a,7-hexahydronaphthalene can be compared with other similar compounds, such as:
- 1,2,3,4,4a,7-Hexahydro-1,6-dimethyl-4-(1-methylethyl)-naphthalene
- 1,2,3,4,6,8a-Hexahydro-1-isopropyl-4,7-dimethyl-naphthalene
- 4,10-Dimethyl-7-isopropyl [4,4,0]-bicyclo-1,4-decadiene
- Cadina-1(2),4-diene
These compounds share structural similarities with this compound but differ in the position and nature of substituents on the naphthalene ring. The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and physical properties .
Propiedades
Número CAS |
160246-63-9 |
|---|---|
Fórmula molecular |
C12H18 |
Peso molecular |
162.27 g/mol |
Nombre IUPAC |
1,6-dimethyl-1,2,3,4,4a,7-hexahydronaphthalene |
InChI |
InChI=1S/C12H18/c1-9-6-7-12-10(2)4-3-5-11(12)8-9/h7-8,10-11H,3-6H2,1-2H3 |
Clave InChI |
QGTMZWLJWLJTMR-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCC2C1=CCC(=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


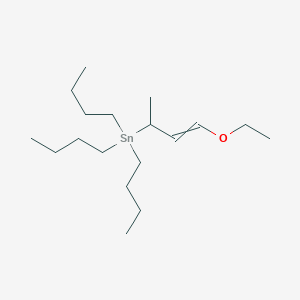
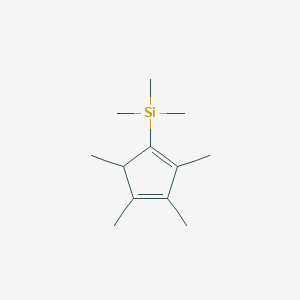
![Pentanoic acid, 2-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester, (2R)-](/img/structure/B12564031.png)
![2H-Pyran, tetrahydro-2-[1-[3-(phenylthio)-1-propynyl]ethoxy]-](/img/structure/B12564038.png)
![2-[2-(2-Phenylethyl)-1,3-dioxolan-2-yl]ethan-1-ol](/img/structure/B12564050.png)
![Methanone, (2,4-dihydroxyphenyl)[4-(dimethylamino)phenyl]-](/img/structure/B12564057.png)
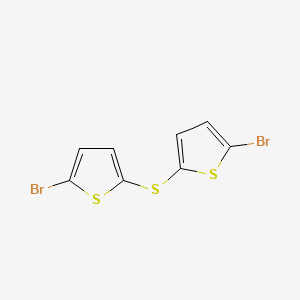
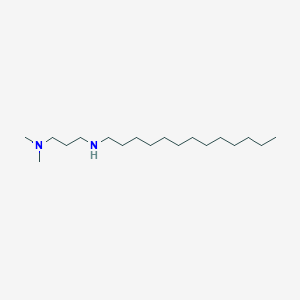
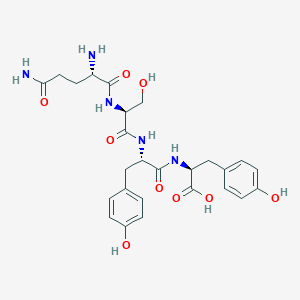
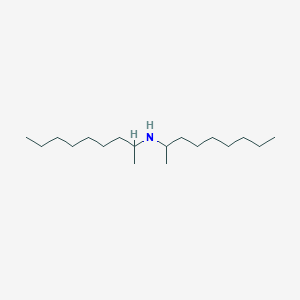
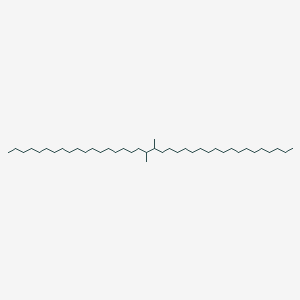
![2-Tetradecyl-2,3-dihydrothieno[3,4-b][1,4]dioxine-5,7-dicarboxylic acid](/img/structure/B12564095.png)
![3-(3-Nitrophenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12564105.png)
![4-[2-(4,6-Dimethyl-2H-pyrazolo[3,4-b]pyridin-3-yl)hydrazinylidene]-3-hydroxycyclohexa-2,5-dien-1-one](/img/structure/B12564111.png)
